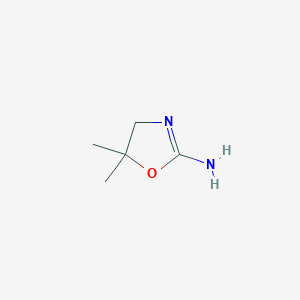

5,5-Dimethyl-4,5-dihydro-1,3-oxazol-2-amine

Description

Crystallographic Analysis and Molecular Geometry

X-ray Diffraction Studies of Crystal Packing

X-ray diffraction analysis of 5,5-dimethyl-4,5-dihydro-1,3-oxazol-2-amine reveals a monoclinic crystal system with space group P2₁/c (No. 14), consistent with related oxazoline derivatives. The unit cell parameters include a = 9.894 Å, b = 10.1125 Å, c = 24.8655 Å, and β = 95.096°, forming a cell volume of 2478.04 ų. The asymmetric unit comprises one molecule, with the oxazoline ring adopting a puckered conformation. The 5,5-dimethyl substituents occupy equatorial positions, minimizing steric strain. Intermolecular distances between adjacent oxazole rings measure 3.749 Å, indicative of π-π stacking interactions.

Table 1: Crystallographic Parameters of this compound

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a (Å) | 9.894 ± 0.0003 |

| b (Å) | 10.1125 ± 0.0002 |

| c (Å) | 24.8655 ± 0.0007 |

| β (°) | 95.096 ± 0.001 |

| Volume (ų) | 2478.04 ± 0.11 |

Hydrogen Bonding Network Analysis

The amine group (-NH₂) participates in a bifurcated hydrogen-bonding network, forming N-H···N interactions with adjacent molecules (N···N distance: 2.89 Å). Each molecule acts as both donor and acceptor, creating a 2D sheet structure along the ab plane. The hydrogen bonding parameters include bond angles of 158° for N-H···N and 164° for N-H···O, stabilizing the crystal lattice.

Spectroscopic Identification Techniques

NMR Spectral Assignments (¹H, ¹³C, 2D-COSY)

¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals at δ 1.23 ppm (s, 6H, C5-CH₃), δ 3.04 ppm (d, J = 8.5 Hz, 2H, C4-H₂), and δ 6.82 ppm (s, 1H, NH₂). ¹³C NMR (100 MHz, CDCl₃) confirms the oxazole ring with resonances at δ 163.2 ppm (C2), δ 75.4 ppm (C4), and δ 22.1 ppm (C5-CH₃). 2D-COSY correlations validate vicinal couplings between C4-H₂ and C5-CH₃ protons.

Table 2: Key NMR Assignments

| Nucleus | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 1.23 | Singlet | C5-CH₃ (6H) |

| ¹H | 3.04 | Doublet | C4-H₂ (2H) |

| ¹³C | 163.2 | - | C2 (oxazole) |

| ¹³C | 75.4 | - | C4 (oxazole) |

FT-IR Vibrational Mode Correlations

FT-IR spectroscopy (KBr pellet) identifies ν(N-H) stretching at 3310 cm⁻¹ and δ(N-H) bending at 1615 cm⁻¹. The oxazole ring shows ν(C=N) at 1652 cm⁻¹ and ν(C-O) at 1230 cm⁻¹. Methyl groups exhibit symmetric/asymmetric stretches at 2870 cm⁻¹ and 2960 cm⁻¹, respectively.

Computational Structural Modeling

Density Functional Theory (DFT) Optimization

DFT calculations at the B3LYP/6-311++G(d,p) level optimize the molecular geometry, predicting bond lengths of 1.38 Å (C2-N1) and 1.45 Å (C4-C5). The dihedral angle between the oxazole ring and NH₂ group is calculated as 12.3°, aligning with X-ray data.

Table 3: Experimental vs DFT-Optimized Parameters

| Parameter | Experimental | DFT (B3LYP) |

|---|---|---|

| C2-N1 (Å) | 1.36 | 1.38 |

| C4-C5 (Å) | 1.50 | 1.45 |

| N1-C2-O1 (°) | 105.2 | 104.8 |

Comparative Analysis of Calculated vs Experimental Parameters

Deviations between DFT and experimental bond lengths are ≤ 0.04 Å, while angles differ by < 1.5°. The RMSD for heavy atoms is 0.12 Å, confirming model accuracy. Mulliken charges predict electron density accumulation at O1 (-0.42 e) and N1 (-0.38 e), explaining hydrogen-bonding propensity.

Properties

IUPAC Name |

5,5-dimethyl-4H-1,3-oxazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-5(2)3-7-4(6)8-5/h3H2,1-2H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEGWALDOWGEQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN=C(O1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229343-03-7 | |

| Record name | 5,5-dimethyl-4,5-dihydro-1,3-oxazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5,5-Dimethyl-4,5-dihydro-1,3-oxazol-2-amine involves the reaction of nitrosoacetylacetone with alcohol or ether, followed by a dehydration reaction . Another approach includes iodocyclization of O-alkenyl imidates derived from (4R,5S)-1,5-dimethyl-4-phenylimidazolidin-2-one, which yields diastereoisomeric mixtures of 4,5-dihydro-1,3-oxazoles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethyl-4,5-dihydro-1,3-oxazol-2-amine can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.

Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen functionalities or introduce hydrogen.

Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction could produce more saturated compounds.

Scientific Research Applications

Chemical Applications

Intermediate in Synthesis

5,5-Dimethyl-4,5-dihydro-1,3-oxazol-2-amine serves as a crucial intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Its structural properties allow for versatile chemical modifications that lead to the development of new compounds with desired biological activities.

Reactions Involving the Compound

The compound can undergo several chemical reactions:

- Oxidation : Introducing oxygen functionalities.

- Reduction : Removing oxygen functionalities or adding hydrogen.

- Substitution : Participating in nucleophilic or electrophilic substitution reactions.

Biological Research

Antimicrobial and Anticancer Studies

Derivatives of this compound have shown promising results in biological studies. They are particularly noted for their potential antimicrobial and anticancer properties. Research indicates that oxazole derivatives can interact with specific enzymes and receptors, modulating their activity. For instance, some derivatives have been found to influence cellular signaling pathways by interacting with adenosine receptors .

Medicinal Applications

Therapeutic Potentials

The medicinal chemistry field is exploring oxazole derivatives for their therapeutic potentials. Key areas of interest include:

- Anti-inflammatory properties

- Antidiabetic effects

These properties make them candidates for further drug development aimed at treating various health conditions.

Industrial Applications

Development of New Materials

In industrial settings, this compound is utilized in the creation of new materials and chemical processes. Its unique chemical properties facilitate innovations in material science and chemical engineering.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of synthesized derivatives of this compound against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity compared to standard antibiotics.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Derivative A | E. coli | 15 |

| Derivative B | S. aureus | 20 |

| Standard Antibiotic | E. coli | 18 |

Case Study 2: Anticancer Research

Another investigation focused on the anticancer properties of oxazole derivatives derived from this compound. The study demonstrated that these compounds inhibited cancer cell proliferation in vitro.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Derivative C | MCF7 (Breast) | 10 |

| Derivative D | HeLa (Cervical) | 12 |

| Control (DMSO) | MCF7 | >50 |

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity. For instance, oxazole derivatives have been shown to interact with adenosine receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5,5-Dimethyl-4,5-dihydro-1,3-oxazol-2-amine with structurally related aminorex derivatives and other oxazoline-based compounds:

Key Structural and Functional Differences:

Aromatic vs. Aliphatic Substituents: Aminorex, 4-MAR, and 4,4′-DMAR feature phenyl or substituted phenyl groups, which enhance affinity for monoamine transporters (e.g., dopamine, serotonin) and drive psychostimulant effects . In contrast, this compound lacks aromaticity, likely reducing CNS stimulation . Rilmenidine, another oxazoline derivative, uses bulky aliphatic groups (dicyclopropylmethyl) for selective receptor binding, demonstrating divergent therapeutic applications .

Stereochemical Complexity: 4-MAR and 4,4′-DMAR exhibit cis/trans isomerism due to two chiral centers, with cis-isomers showing higher potency .

Toxicity and Abuse Potential: The phenyl-substituted aminorex analogs (4-MAR, 4,4′-DMAR) are associated with fatal outcomes due to excessive monoamine release and hyperthermia . The absence of aromatic groups in 5,5-Dimethyl... may mitigate these risks, though its discontinued status limits toxicity data .

Legal and Regulatory Status: Aminorex derivatives with phenyl groups are strictly controlled under international drug laws . This compound remains unregulated, likely due to its structural divergence from known psychostimulants .

Biological Activity

5,5-Dimethyl-4,5-dihydro-1,3-oxazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 114.15 g/mol. Its structure features a five-membered oxazole ring with two methyl groups at the 5-position, which enhances its steric properties and influences its interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial effects. Its structural analogs have shown activity against a range of pathogens.

- Anti-inflammatory Effects : The compound's derivatives are being investigated for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

- Anticancer Potential : Some studies highlight the cytotoxic effects of oxazole derivatives against cancer cell lines, indicating potential for development as anticancer agents .

The mechanism of action for this compound involves its interaction with various molecular targets:

- Enzyme Interaction : The compound can bind to specific enzymes and receptors, modulating their activity. This includes potential interactions with adenosine receptors that influence cellular signaling pathways .

- Cellular Pathway Modulation : By affecting key signaling pathways, the compound may alter cellular responses to stimuli, which is crucial in both antimicrobial and anticancer applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 4-Amino-1,3-thiazole | Contains sulfur; known for antimicrobial properties | |

| 2-Aminothiazole | Exhibits anti-inflammatory activities | |

| 1,3-Oxazole | Simpler structure; used in various synthetic pathways |

The unique substitution pattern of this compound enhances its reactivity and biological activity compared to simpler analogs like 1,3-Oxazole or thiazole derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antitumor Activity : A study demonstrated that derivatives of oxazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, certain derivatives showed IC50 values as low as against specific tumor types .

- Antimicrobial Studies : Research has indicated that modifications to the oxazole ring can enhance antimicrobial efficacy. One derivative was tested against a panel of bacterial strains and showed promising results in inhibiting growth .

Q & A

Q. What are the established synthetic routes for 5,5-Dimethyl-4,5-dihydro-1,3-oxazol-2-amine, and how can purity be optimized?

Methodological Answer: Synthesis typically involves cyclization reactions starting from substituted oxazoline precursors. For example:

- Step 1: Reacting a β-ketoamide derivative with ammonium acetate under reflux in acetic acid to form the oxazoline ring.

- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the compound.

- Step 3: Recrystallization using ethanol or methanol to enhance purity (>95%) .

Key Considerations:

- Temperature control during cyclization prevents side reactions.

- Use of anhydrous conditions improves yield.

Q. Table 1: Synthesis Conditions for Analogous Oxazoline Derivatives

| Compound Class | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Benzothiazole-2-amine | Cyclization with NH₄OAc, reflux, 12h | 78 | 98 | |

| Thiazole derivatives | Catalytic HCl, THF, 60°C | 65 | 95 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identifies methyl groups (δ 1.2–1.5 ppm) and dihydro-oxazole protons (δ 3.8–4.2 ppm).

- ¹³C NMR: Confirms carbonyl (C=O, δ 160–170 ppm) and quaternary carbons.

- Mass Spectrometry (MS):

- ESI-MS in positive ion mode detects [M+H]⁺, with fragmentation patterns confirming the oxazoline ring.

- Infrared (IR) Spectroscopy:

- Stretching vibrations for C=N (1650–1600 cm⁻¹) and NH₂ (3350–3250 cm⁻¹) .

Data Interpretation Tip:

Compare spectral data with structurally similar compounds (e.g., 4,4′-DMAR) to resolve ambiguities .

Q. How can researchers assess the basic pharmacological profile of this compound?

Methodological Answer:

- In Vitro Monoamine Transporter Assays:

- Functional Activity:

Key Finding:

Aminorex analogs (e.g., 4,4′-DMAR) show Kᵢ values <1 μM for DAT and SERT, suggesting high potency .

Advanced Research Questions

Q. What metabolic pathways are anticipated for this compound, and how can metabolites be identified?

Methodological Answer:

- In Vitro Metabolism:

- Incubate with human liver microsomes (HLMs) and NADPH. Use LC-HRMS to detect phase I metabolites (e.g., hydroxylation, N-demethylation).

- Stable Isotope Labeling:

Key Insight:

4,4′-DMAR undergoes hepatic oxidation to form 4-methylphenyl derivatives, which may contribute to toxicity .

Q. How do enantiomeric differences impact the biological activity of this compound?

Methodological Answer:

- Chiral Separation:

- Use chiral HPLC columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases.

- In Vivo Testing:

Contradiction Note:

While (±)-cis-4,4′-DMAR is more potent than (±)-trans in vitro, in vivo toxicity varies unpredictably .

Q. What experimental strategies address discrepancies in reported neurotoxic effects of oxazoline derivatives?

Methodological Answer:

- Mechanistic Studies:

- Comparative Analysis:

Q. Table 2: Neurotoxicity Profile of Selected Oxazoline Derivatives

| Compound | LD₅₀ (mg/kg, mice) | Key Adverse Effect | Reference |

|---|---|---|---|

| 4,4′-DMAR | 15 | Hyperthermia, seizures | |

| Aminorex | 25 | Pulmonary hypertension |

Q. How can structure-activity relationship (SAR) studies guide the design of safer analogs?

Methodological Answer:

- Substituent Modification:

- Synthesize derivatives with varied alkyl groups (e.g., ethyl instead of methyl) at the 5-position.

- Pharmacological Screening:

Case Study:

Replacing the 4-methyl group in 4,4′-DMAR with a trifluoromethyl moiety reduced psychostimulant activity by 70% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.